molecular formula C13H12BrFO2 B13465140 Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13465140
M. Wt: 299.13 g/mol
InChI Key: NLDANAZYADNAEK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane framework. This structure is notable for its three-dimensionality and rigidity, which makes it an interesting subject for various scientific studies. The compound’s molecular formula is C12H10BrFO2, and it has a molecular weight of 285.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can interact with various biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate stands out due to its specific functional groups and the presence of both bromine and fluorine atoms. These substituents confer unique chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s three-dimensional structure provides distinct advantages in terms of molecular interactions and stability .

Properties

Molecular Formula

C13H12BrFO2

Molecular Weight

299.13 g/mol

IUPAC Name

methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C13H12BrFO2/c1-17-10(16)12-7-11(8-12,13(12,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

NLDANAZYADNAEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)Br)C3=CC=CC=C3

Origin of Product

United States

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